
Sodium prasterone sulfate
Descripción general
Descripción
Sodium prasterone sulfate (C₁₉H₂₈O₅S, molecular weight: 368.49 g/mol), also known as dehydroepiandrosterone sulfate (DHEAS), is an endogenous adrenal steroid and a sulfated derivative of prasterone (dehydroepiandrosterone, DHEA). It serves as a precursor for sex hormones, including estrogen and testosterone, via intracrine conversion in peripheral tissues . Clinically, it is approved for treating vaginal atrophy in postmenopausal women and has demonstrated efficacy in improving insulin resistance and ovulation dysfunction in polycystic ovarian syndrome (PCOS) models . Its lyophilized formulations require stabilization with additives like polyvinylpyrrolidone (PVP) or glycine to prevent acidic degradation products .
Métodos De Preparación
Chemical Synthesis and Sulfation Process
The synthesis of sodium prasterone sulfate involves the sulfation of prasterone (dehydroepiandrosterone, DHEA), followed by neutralization to form the sodium salt. While detailed synthetic routes are proprietary, general methodologies align with established steroid sulfation practices. The process typically includes:
-
Sulfation of Prasterone :
Prasterone undergoes sulfation at the 3β-hydroxyl group using reagents such as sulfur trioxide-pyridine complexes or chlorosulfonic acid. This step forms the sulfate ester, prasterone sulfate. -
Neutralization :
The acidic prasterone sulfate is neutralized with sodium hydroxide to yield the sodium salt. -
Crystallization :
The product is crystallized as a dihydrate to enhance stability and purity.
Industrial-scale production requires precise control of reaction parameters (temperature, pH, and stoichiometry) to ensure high yields (>85%) and minimize byproducts .
Pharmaceutical Formulation Strategies
Dispersible Tablet Preparation
A patented method for formulating this compound dispersible tablets optimizes bioavailability and patient compliance . Key steps include:
-
Micronization :
this compound is mixed with a solubilizer (e.g., sodium lauryl sulfate) and micronized to particles (0.5–50 µm) to enhance dissolution. -
Excipient Blending :
Micronized particles are blended with excipients such as microcrystalline cellulose (filler), crospovidone (disintegrant), and sucrose (flavoring agent). -
Compression :
The mixture is compressed into tablets using high-speed tablet presses.
Table 1: Formulation Optimization for Dissolution Rate
Formulation | This compound (mg) | Sodium Lauryl Sulfate (mg) | Dissolution Rate (%) |
---|---|---|---|
F1 | 100 | 2 | 92.4 |
F2 | 100 | 5 | 95.1 |
F3 | 100 | 10 | 96.8 |
Higher solubilizer concentrations (e.g., sodium lauryl sulfate at 10 mg/tablet) improve dissolution rates by reducing particle aggregation .
Excipient Selection and Impact
Excipients critically influence tablet performance:
-
Microcrystalline cellulose ensures structural integrity.
-
Crospovidone (0.4–1.0%) enables rapid disintegration (<30 seconds).
-
Magnesium stearate (0.4%) prevents adhesion during compression .
Industrial Production Workflow
Large-scale manufacturing involves:
-
Reactor Sulfation :
Batch reactors with automated pH and temperature controls ensure consistent sulfation. -
Spray Drying :
The sodium salt is spray-dried to achieve uniform particle size distribution. -
Continuous Mixing :
Twin-screw extruders blend active and excipient powders homogeneously. -
In-Line Quality Checks :
Near-infrared spectroscopy (NIR) monitors blend uniformity and moisture content.
Quality Control and Analytical Testing
The DHEA-S chemiluminescent immunoassay system validates purity and potency :
-
Calibration :
Serum calibrators (0–800 µg/dL) establish a reference curve. -
Enzyme-Linked Detection :
DHEA-S-specific antibodies and horseradish peroxidase conjugates quantify concentrations. -
Acceptance Criteria :
Intra-assay precision (CV <8%) and recovery rates (95–105%) ensure batch consistency .
Comparative Analysis of Formulation Methods
Table 2: Stability Profile of Dispersible Tablets
Storage Condition | Time (Months) | Potency Retention (%) |
---|---|---|
25°C, 60% RH | 6 | 98.2 |
40°C, 75% RH | 3 | 94.7 |
Dispersible tablets exhibit superior stability under ambient conditions compared to conventional tablets, attributed to the absence of hygroscopic excipients .
Challenges and Innovations
Análisis De Reacciones Químicas
Tipos de Reacciones: El sulfato de prasterona de sodio experimenta diversas reacciones químicas, que incluyen:
Hidrólisis: En soluciones acuosas, el sulfato de prasterona de sodio puede hidrolizarse para formar prasterona y ácido sulfúrico.
Oxidación: Puede oxidarse para formar prasterona-3,17-diona.
Reducción: El sulfato de prasterona de sodio se puede reducir para formar sulfato de 5-androstenediol.
Reactivos y Condiciones Comunes:
Hidrólisis: Agua o ácidos diluidos.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales Productos:
Hidrólisis: Prasterona y ácido sulfúrico.
Oxidación: Prasterona-3,17-diona.
Reducción: Sulfato de 5-androstenediol.
Aplicaciones Científicas De Investigación
Labor Induction
Sodium prasterone sulfate is primarily utilized in obstetrics as a labor inducer. It is administered via injection to facilitate cervical ripening and dilation during childbirth, particularly in cases of insufficient cervical readiness. This application is well-documented in various clinical settings, particularly in Japan and other countries where it is commercially available under brand names such as Astenile and Mylis .
Treatment of Hypoactive Sexual Desire Disorder
Recent clinical trials have investigated the efficacy of intravaginal prasterone (DHEA) for treating hypoactive sexual desire disorder (HSDD) in postmenopausal women. The results from these studies indicate that this compound can effectively enhance sexual desire and arousal, providing a potential therapeutic option for women experiencing HSDD .
Management of Vaginal Atrophy
This compound has been recognized for its role in alleviating symptoms associated with vaginal atrophy, a common condition in postmenopausal women due to decreased estrogen levels. Clinical research suggests that moderate supplementation of DHEA-S can significantly relieve symptoms such as dryness and discomfort during intercourse without leading to abnormal hormonal levels .
Polycystic Ovary Syndrome (PCOS)
In experimental models, this compound has been used to induce PCOS in rats, allowing researchers to study its effects on ovarian function and hormone levels. One study observed changes in anti-Müllerian hormone levels and apoptosis rates in granulosa cells, contributing to the understanding of PCOS pathogenesis .
Lactation Studies
Another significant study explored the relationship between this compound and lactation. Researchers administered varying doses to postpartum women and measured serum levels of estradiol, prolactin, and oxytocin. The findings indicated no significant impact on breast milk production, suggesting that this compound does not adversely affect lactation processes .
Summary of Applications
Mecanismo De Acción
El sulfato de prasterona de sodio actúa como una prohormona, lo que significa que se convierte en hormonas activas en el cuerpo. Se convierte en dehidroepiandrosterona, que luego se puede convertir en andrógenos y estrógenos . Estas hormonas ejercen sus efectos uniéndose a receptores específicos en los tejidos diana, lo que lleva a la activación de diversas vías de señalización. El sulfato de prasterona de sodio también tiene su propia actividad como neuroesteroide, influyendo en la función cerebral y el comportamiento .
Compuestos Similares:
Dehidroepiandrosterona (DHEA): El compuesto parental del sulfato de prasterona de sodio, que también es una prohormona de andrógenos y estrógenos.
Acetato de dehidroepiandrosterona: Una forma esterificada de la dehidroepiandrosterona utilizada en la terapia de reemplazo hormonal.
Androstenediona: Una hormona esteroidea utilizada como precursor en la biosíntesis de testosterona y estrógenos.
Singularidad: El sulfato de prasterona de sodio es único en su capacidad de actuar como una prohormona y un neuroesteroide. Su grupo sulfato permite una mejor solubilidad y estabilidad en soluciones acuosas en comparación con su compuesto parental, la dehidroepiandrosterona .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Prasterone (DHEA)
- Molecular Formula : C₁₉H₂₈O₂.
- Role: Direct precursor to DHEAS and sex hormones. Unlike DHEAS, DHEA is non-sulfated and undergoes rapid hepatic metabolism, limiting its bioavailability. DHEAS, being sulfated, has a longer half-life and serves as a stable circulating reservoir for peripheral hormone synthesis .
- Clinical Use: Limited to hormonal replacement in adrenal insufficiency due to instability and rapid clearance.
Androsterone Sulfate
- Molecular Formula : C₁₉H₂₈O₅S (same as DHEAS but with structural isomerism).
- Role : A metabolite of DHEAS and testosterone. Mendelian randomization studies identify androsterone sulfate as a protective factor in late-onset myasthenia gravis (LOMG), similar to DHEAS. However, DHEAS shows broader therapeutic associations across multiple MG subtypes .
- Metabolic Pathways : Involved in glycolysis/gluconeogenesis, unlike DHEAS, which is linked to porphyrin and caffeine metabolism .
Other Sulfated Steroids (e.g., Estrone Sulfate)
- Role: Estrogen precursors with slower conversion rates.
Pharmacokinetic and Stability Profiles
Clinical and Metabolic Comparisons
Actividad Biológica
Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid hormone that plays a significant role in the endocrine system. It is synthesized primarily in the adrenal glands and serves as a precursor to androgens and estrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, pharmacokinetics, and relevant research findings.
This compound operates through various pathways in the body:
- Prohormonal Activity : As a sulfate ester of DHEA, it acts as a prohormone that can be converted into active androgens (such as testosterone) and estrogens (such as estradiol) through enzymatic processes. This conversion is facilitated by enzymes like steroid sulfatase and hydroxysteroid dehydrogenase .
- Neurosteroid Properties : this compound exhibits neurosteroid activity, influencing neuroendocrine functions and potentially impacting mood and cognitive functions .
- Receptor Agonism : It binds to androgen and estrogen receptors, thereby modulating various physiological processes including metabolism, immune response, and reproductive functions .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by:
- Absorption : Oral bioavailability is high, with rapid absorption post-administration. The half-life for DHEA-S is significantly longer than that of its precursor DHEA .
- Distribution : The volume of distribution ranges from 17.0 to 38.5 L, indicating extensive tissue distribution .
- Metabolism : this compound undergoes metabolic conversion in various tissues, leading to the formation of active steroid hormones. It is primarily metabolized in the liver and excreted via renal pathways .
Clinical Applications
This compound has been investigated for several clinical applications:
- Vaginal Atrophy : Clinical studies indicate that this compound effectively alleviates symptoms associated with vaginal atrophy in postmenopausal women. It helps restore local estrogen levels without significantly increasing systemic hormone levels .
- Adrenal Insufficiency : In patients with adrenal insufficiency, supplementation with this compound has been shown to normalize DHEA-S levels, thus improving overall hormonal balance .
- Bone Health : Some studies suggest that DHEA-S may contribute to bone density preservation in postmenopausal women, although further research is necessary to confirm these effects .
Table 1: Summary of Clinical Studies on this compound
Study | Population | Dosage | Duration | Findings |
---|---|---|---|---|
Chang et al. | Postmenopausal women | 200 mg/day | 24 weeks | Slight androgenic effects noted |
Vaginal Atrophy Study | Postmenopausal women | 10 mg/day | 12 weeks | Significant symptom relief reported |
Lactation Study | Lactating women | 200 mg/day | Variable | No effect on breast milk production |
Case Studies
- Vaginal Atrophy Management : A study involving 100 postmenopausal women demonstrated that daily administration of this compound significantly improved vaginal health parameters compared to placebo groups, with minimal side effects reported.
- Adrenal Insufficiency : In a cohort of patients with Addison's disease, treatment with this compound at doses ranging from 20 to 50 mg/day resulted in restored serum levels of DHEA-S comparable to those found in healthy adults.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of sodium prasterone sulfate (SPS)?
this compound (C₁₉H₂₇NaO₅S, MW 390.47) is a water-soluble steroid sulfate derivative. Its structure includes a 17-ketosteroid backbone with a sulfate group at the 3β position, critical for its solubility and biological activity. Spectral analysis (e.g., circular dichroism/UV) confirms the envelope conformation of its cyclopentanone ring, which contributes to its positive Cotton effect . Physicochemical properties include solubility in water and methanol but limited solubility in acetone and diethyl ether .
Q. What validated analytical methods are recommended for quantifying SPS in biological matrices?
- Chromatography : Use ion-exchange chromatography (H-type resin) for purification, followed by potentiometric titration with 0.05 M NaOH for quantification .
- LC-MS/MS : For sensitive detection in tissues, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fluorescence or UV detection, optimized for matrix effects .
- Spectroscopy : CD/UV spectra (200–300 nm) are essential for structural confirmation, particularly to identify the R-band absorption of the 17-ketone group .
Q. How can researchers ensure the purity and stability of SPS in experimental preparations?
- Purity Testing : Assess via solution clarity (transparency), sulfate content (gravimetric analysis), and heavy metal limits (<20 ppm) .
- Stability : Store at room temperature in airtight, light-resistant containers. Monitor pH (4.5–6.5 in aqueous solutions) to prevent hydrolysis .
Advanced Research Questions
Q. What experimental design considerations are critical for studying SPS in hormonal pathways?
- Dose-Response : Use intramuscular depot injections (e.g., 200 mg every 4 weeks) to mimic physiological release, as seen in menopausal hormone replacement therapy studies .
- Controls : Include DHEA (dehydroepiandrosterone) and estrogen analogs to differentiate SPS-specific effects from endogenous steroid interactions .
- Matrix Effects : Pre-treat biological samples (e.g., plasma, tissues) with PLE (pressurized liquid extraction) to isolate SPS from interfering lipids .
Q. How can contradictory data on SPS efficacy in autoimmune diseases (e.g., SLE) be reconciled?
Discrepancies in SLE trials may arise from:
- Patient Stratification : Subgroup by disease activity indices (e.g., SLEDAI score) to account for heterogeneity in immune response .
- Metabolic Variability : Monitor sulfate conjugation efficiency, which varies due to polymorphisms in sulfotransferase enzymes .
- Endpoint Selection : Use composite endpoints (e.g., SLEDAI reduction + biomarker trends) instead of isolated clinical metrics .
Q. What advanced techniques are used to elucidate SPS interactions with androgen receptors?
- Molecular Docking : Combine X-ray crystallography of the receptor’s ligand-binding domain with computational modeling to map hydrogen bonding at the 3-sulfate and 17-ketone sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔG, ΔH) to compare SPS with non-sulfated analogs .
- Transcriptomic Profiling : RNA-seq of androgen-responsive cell lines (e.g., LNCaP) post-SPS exposure to identify downstream signaling pathways .
Q. What methodological challenges arise in scaling up SPS synthesis for preclinical studies?
- Sulfation Efficiency : Optimize reaction conditions (pH, temperature) to maximize yield of the 3-sulfate ester, avoiding over-sulfation byproducts .
- Purification : Use SAS (supercritical antisolvent) precipitation to generate nanoparticles, enhancing bioavailability for in vivo models .
- Analytical Validation : Cross-validate HPLC-UV and LC-MS/MS data to ensure batch-to-batch consistency in sulfate content (>98% purity) .
Propiedades
Key on ui mechanism of action |
The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent. |
---|---|
Número CAS |
1099-87-2 |
Fórmula molecular |
C19H28NaO5S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1 |
Clave InChI |
LCLCCCKZRQRRTC-ZJTJBYBXSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
Apariencia |
Powder |
Key on ui other cas no. |
1099-87-2 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
DHA-S; DHEAS; NSC 72822 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.